Methylsulfenyliodide
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Overview
Description
Methylsulfenyliodide is an organosulfur compound with the molecular formula CH₃IS and a molecular weight of 174.004 g/mol . It is also known as methanesulfenyl iodide. This compound is characterized by the presence of a sulfur-iodine bond, which imparts unique chemical properties.
Preparation Methods
Methylsulfenyliodide can be synthesized through the reaction of methyl mercaptan (CH₃SH) with iodine (I₂). The reaction typically occurs under mild conditions and can be represented as follows: [ \text{CH}_3\text{SH} + \text{I}_2 \rightarrow \text{CH}_3\text{IS} + \text{HI} ] This method involves the direct iodination of methyl mercaptan, resulting in the formation of this compound and hydrogen iodide as a byproduct .
Chemical Reactions Analysis
Methylsulfenyliodide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form methyl mercaptan.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methylsulfenyliodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It can be used to study the effects of sulfur-iodine bonds in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of methylsulfenyliodide involves its ability to form reactive intermediates, such as sulfenyl radicals, which can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds or the modification of existing ones. The specific pathways involved depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Methylsulfenyliodide can be compared with other similar compounds, such as:
Methanesulfenyl chloride (CH₃SCl): Similar in structure but contains a chlorine atom instead of iodine.
Methanesulfenyl bromide (CH₃SBr): Contains a bromine atom instead of iodine.
Ethylsulfenyliodide (C₂H₅IS): Similar structure but with an ethyl group instead of a methyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which can influence the compound’s chemical behavior and its applications .
Properties
CAS No. |
86381-89-7 |
---|---|
Molecular Formula |
CH3IS |
Molecular Weight |
174.01 g/mol |
IUPAC Name |
methyl thiohypoiodite |
InChI |
InChI=1S/CH3IS/c1-3-2/h1H3 |
InChI Key |
KMLSFWQTQIKPFQ-UHFFFAOYSA-N |
Canonical SMILES |
CSI |
Origin of Product |
United States |
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